molecular formula C20H16N2O3 B2367971 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide CAS No. 922027-16-5

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide

Cat. No.: B2367971
CAS No.: 922027-16-5
M. Wt: 332.359
InChI Key: BGKROYNZERVJRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed in the literature . The synthetic approaches to the preparation of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .


Molecular Structure Analysis

The molecular formula of “N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide” is C19H16N2O4S and its molecular weight is 368.41.


Chemical Reactions Analysis

The literature discusses the construction of important tetrahydro-benzoazepines by gold-catalyzed reactions between en-propargyl ethers containing the allene group and N-hydroxyanilines to generate ketone-derived nitrones, further affording benzoazepin-4-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide” is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide belongs to a class of chemicals that have been explored for their pharmacological potential. Research has focused on synthesizing derivatives of 1,2,3,4-tetrahydro-5H-benzazepine to examine their structure-activity relationships, particularly for analgesic properties in mice (Sawa et al., 1975). This research is foundational for understanding the therapeutic potential of compounds related to this compound.

Anticancer Activity

A study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, which share structural features with this compound, showed promising in vitro anticancer activity against various cancer cell lines (Salahuddin et al., 2014). This suggests potential applications in cancer research and therapy.

Anticonvulsant and Hypnotic Effects

Another study synthesized 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and evaluated their anticonvulsant effects and neurotoxicity. The findings revealed significant anticonvulsant activities, with one compound notably enhancing pentobarbital-induced sleep in mice, indicating potential as anticonvulsant and hypnotic agents (Deng et al., 2011).

Necroptosis and Apoptosis Induction

Research on naphthyridine derivatives, similar in structure to this compound, found that a novel compound induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mechanism of action highlights the compound's potential for melanoma treatment (Kong et al., 2018).

Safety and Hazards

The safety information for a similar compound, “(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide”, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-19(15-6-5-13-3-1-2-4-14(13)11-15)22-16-7-8-18-17(12-16)20(24)21-9-10-25-18/h1-8,11-12H,9-10H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKROYNZERVJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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